molecular formula C10H16ClN3 B2538612 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2171341-80-1

1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2538612
CAS No.: 2171341-80-1
M. Wt: 213.71
InChI Key: ZNNDMPVDZZSPAL-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.2.0]heptane core, a seven-membered bridged ring system, with a 1-methylpyrazole substituent at the 1-position and a secondary amine protonated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The pyrazole moiety provides hydrogen-bonding capabilities due to its nitrogen atoms, which may influence receptor binding .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13-7-9(6-12-13)10-4-2-8(10)3-5-11-10;/h6-8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDMPVDZZSPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C23CCC2CCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the bicyclic heptane system. The final step involves the introduction of the hydrochloride group to form the desired compound. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Example Reaction:

StepReagents/ConditionsYieldReference
Bicyclic core formationH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 80°C65%
Pyrazole couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, DME, 80°C72%

Nucleophilic Substitution Reactions

The secondary amine in the azabicycloheptane core participates in alkylation and acylation . For instance, reaction with bromoacetonitrile in DMSO using MP-carbonate as a base yields 2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetonitrile ( ).

Key Data:

SubstrateReagentConditionsProductYield
Azabicycloheptane HClBromoacetonitrileDMSO, MP-carbonate, RT, 12hCyanoalkyl derivative84%

Cross-Coupling Reactions

The pyrazole group facilitates C–H activation and palladium-catalyzed cross-couplings . In one example, microwave-assisted Buchwald-Hartwig amination with aryl halides proceeds efficiently at 130°C ( ).

Representative Conditions:

  • Catalyst: RuPhos Pd G3

  • Base: NaOtBu

  • Solvent: 1,4-dioxane

  • Temperature: 130°C (microwave)

  • Yield: 60–85% ( , )

Stability and Reactivity Insights

  • Steric effects : The endo-configuration of the bicyclic core enhances stability in polar aprotic solvents (e.g., DMSO, DMF) but reduces reactivity in protic media ().

  • Acid sensitivity : The hydrochloride salt form improves solubility but decomposes under strong acidic conditions (pH < 2) ( ).

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endocannabinoids and other lipid mediators. Inhibition of NAAA can enhance the levels of palmitoylethanolamide, which has anti-inflammatory and analgesic properties. Studies have shown that derivatives of azabicyclo compounds can achieve low nanomolar IC50 values, indicating potent activity against NAAA, making them promising candidates for managing inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungi. Specific derivatives have shown enhanced activity due to modifications in their chemical structure, such as the introduction of electron-withdrawing groups .

Cancer Research

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The structural modifications of pyrazole-based compounds have been linked to improved biological activities against different cancer cell lines, including breast and lung cancers. The ability to modify the azabicyclic structure allows for the tuning of pharmacokinetic properties, which is crucial for developing effective anticancer therapies .

Case Study 1: NAAA Inhibition

A systematic study focused on the structure-activity relationship (SAR) of various pyrazole azabicyclo derivatives revealed that specific substitutions significantly enhance NAAA inhibitory activity. For instance, a compound identified as ARN19689 demonstrated an IC50 value of 0.042 μM, showcasing its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Activity

In a series of tests evaluating antimicrobial properties, several derivatives of 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride exhibited broad-spectrum activity against pathogenic microorganisms. For example, one derivative inhibited Mycobacterium smegmatis effectively, suggesting its potential use in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 Value (μM)Reference
ARN19689NAAA InhibitionN-acylethanolamine0.042
Derivative AAntimicrobialMycobacterium spp.16 mm diameter
Derivative BAnticancer ActivityVarious Cancer CellsVaries

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane Hydrochloride (CAS: 1909326-03-9)

6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5)

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS: 31560-06-2)

Table 1: Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Bicyclo System Key Substituents Pharmacological Notes References
1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride C10H14ClN3 227.70 g/mol [3.2.0] 1-Methylpyrazole Enhanced solubility due to HCl; pyrazole enables H-bonding
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride C10H14ClNS 215.74 g/mol [3.2.0] Thiophene Thiophene’s sulfur may improve lipophilicity vs. pyrazole
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl C6H10ClFN 164.60 g/mol [2.2.1] Fluorine at position 6 Fluorine enhances metabolic stability; [2.2.1] system increases ring strain
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride C7H11ClNO2 194.62 g/mol [3.2.0] Carboxylic acid Carboxylic acid may reduce membrane permeability vs. pyrazole
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride C6H10ClNO 163.61 g/mol [2.2.1] Oxygen bridge (2-oxa) Oxygen bridge alters electronic properties; [2.2.1] system may reduce conformational flexibility

Critical Analysis of Structural and Functional Differences

This flexibility might enhance binding to larger active sites but reduce selectivity compared to strained [2.2.1] systems . In , replacing [2.2.1] with [3.2.1] in analogs increased activity (IC50 from 77.57 µM to 6.25 µM), highlighting the sensitivity of bioactivity to bicyclo frameworks.

Substituent Effects: Pyrazole vs. Fluorine and Carboxylic Acid: Fluorine in [2.2.1] systems enhances metabolic stability, while carboxylic acid in [3.2.0] derivatives may limit bioavailability due to ionization at physiological pH .

Hydrochloride Salts: All compared compounds are hydrochlorides, improving water solubility. However, the target’s pyrazole group may further enhance solubility through polar interactions compared to non-heterocyclic substituents .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure combined with a pyrazole moiety, which contributes to its unique pharmacological properties. Its molecular formula is C11H17N3C_{11}H_{17}N_3 with a molecular weight of approximately 189.27 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. The presence of the pyrazole ring allows for effective binding to these targets, which can modulate their activity. Research indicates that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Studies have demonstrated that derivatives of bicyclic compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane exhibit significant antimicrobial properties. For instance, compounds with similar azabicyclic structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit urease and alpha-amylase activities, which are crucial in various metabolic processes . The inhibition was quantified using standard assays, revealing promising results that support further exploration into its therapeutic applications.

Antioxidant Activity

The antioxidant properties of the compound have also been investigated, particularly through DPPH radical scavenging assays. These studies indicated that certain derivatives possess significant free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole-containing bicyclic compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL, demonstrating their potential as novel antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this class of compounds. The study utilized a fluorogenic assay to measure the inhibition of N-acylamide hydrolase (NAAA), revealing that certain analogs had IC50 values in the low micromolar range, indicating strong inhibitory activity .

Research Findings and Data Tables

Activity Type Compound IC50/MIC Reference
Antimicrobial1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane10 µg/mL (E.coli)
Enzyme InhibitionSimilar derivativesIC50 ~ 0.655 µM
AntioxidantVarious derivatives% Inhibition ~ 70%

Q & A

Q. Basic Characterization Techniques

NMR Spectroscopy :

  • ¹H NMR : Look for distinct splitting patterns from the bicyclo system’s bridgehead protons (δ 3.5–4.5 ppm) and pyrazole methyl group (δ ~2.5 ppm) .
  • ¹³C NMR : Confirm quaternary carbons in the bicyclo ring (δ 50–70 ppm) .

X-ray Crystallography : Resolve stereochemical ambiguities (e.g., bridgehead configuration) using single-crystal data .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

What advanced strategies resolve contradictions in stereochemical assignments?

Q. Advanced Stereochemical Analysis

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and calculate NMR chemical shifts for comparison with experimental data .

Dynamic NMR : Detect ring-flipping or conformational exchange in the bicyclo system at variable temperatures .

How does the hydrochloride salt form influence solubility and formulation?

Q. Methodological Considerations

  • Solubility Screening : Test in polar solvents (e.g., water, DMSO) and aqueous buffers (pH 1–7.4). Hydrochloride salts typically enhance aqueous solubility vs. free bases .
  • Salt Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation .
  • Formulation : Use lyophilization for parenteral preparations or micronization for solid dispersions .

What are common pitfalls in optimizing synthetic yield, and how are they addressed?

Q. Advanced Reaction Optimization

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

Byproduct Mitigation : Add molecular sieves to absorb HCl during salt formation, reducing side reactions .

Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent flow rates .

How can computational modeling predict the compound’s reactivity or binding properties?

Q. Advanced Computational Approaches

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .

MD Simulations : Assess conformational stability of the bicyclo system in solvated environments (e.g., GROMACS) .

QSAR Modeling : Corrogate substituent effects on activity using Hammett constants or DFT-derived descriptors .

What safety protocols are critical for handling the hydrochloride salt?

Q. Basic Safety and Handling

PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

Ventilation : Work in a fume hood to prevent inhalation of fine particles .

Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

How can researchers address discrepancies in spectroscopic data between batches?

Q. Advanced Data Reconciliation

Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/IR spectra to identify outlier batches .

Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., unreacted intermediates) .

Crystallization Control : Adjust solvent polarity (e.g., ethanol/water ratios) to ensure consistent crystal packing .

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